1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new aromatic diamine with a trifluoromethyl pendent group, 1,4-bis((4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane, was successfully synthesized in two steps from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride .Scientific Research Applications
Synthesis of Analogues and Derivatives
Researchers have developed highly diastereoselective synthesis methods for trifluoro-substituted analogues of piperidine alkaloids, including 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol. This compound serves as a key intermediate in creating a range of bioactive molecules, showcasing its pivotal role in the synthesis of complex organic structures Bariau et al., 2006.
Chemical Transformations and Catalysis
In the domain of chemical transformations, this compound has been utilized as a crucial intermediate for developing neuroleptic agents like Fluspirilen and Penfluridol. The synthesis pathway involves strategic steps like rhodium-catalyzed hydroformylation, demonstrating the compound’s versatility in facilitating complex chemical reactions Botteghi et al., 2001.
Anti-tuberculosis Activity
There's a significant interest in exploring the anti-tuberculosis potential of piperidinol analogs. A novel piperidinol compound exhibited promising anti-tuberculosis activity, underscoring the therapeutic prospects of derivatives of 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol. However, further research is warranted to circumvent the side effects associated with its pharmacological profile Sun et al., 2009.
Anti-neoplastic Properties
The compound's framework has been adapted in the synthesis of novel derivatives with potential anti-cancer activity. A 1, 2, 4 - triazole derivative, showing considerable efficacy against Dalton’s Lymphoma Ascitic in mice, exemplifies the compound's applicability in designing new anti-neoplastic agents Arul & Smith, 2016.
Structural and Functional Insights
Through crystallographic studies, derivatives of 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol have been analyzed for their structural conformation and potential against multidrug-resistant tuberculosis, highlighting the compound’s significance in the development of novel anti-TB agents Souza et al., 2013.
Future Directions
Given the limited information available on 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol, future research could focus on elucidating its physical and chemical properties, safety profile, and potential applications. The synthesis and study of similar compounds suggest that it could be of interest in the development of new materials or pharmaceuticals .
properties
IUPAC Name |
1-[4-amino-2-(trifluoromethyl)phenyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)10-7-8(16)1-2-11(10)17-5-3-9(18)4-6-17/h1-2,7,9,18H,3-6,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMUHRCFWIMHRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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